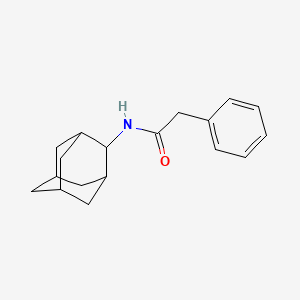

N-(2-adamantyl)-2-phenylacetamide

Description

Significance of Adamantane (B196018) Scaffolds in Modern Chemical and Biological Research

Adamantane, a rigid, cage-like hydrocarbon, has garnered substantial attention in chemical and biological research. Its unique three-dimensional structure and physicochemical properties make it a valuable building block in drug design. publish.csiro.au The introduction of an adamantane moiety into a drug candidate can significantly increase its lipophilicity, which can, in turn, enhance its bioavailability and ability to cross biological membranes. mdpi.comnih.gov This rigid scaffold can also improve the metabolic stability of a compound by protecting nearby functional groups from enzymatic degradation. nih.gov

The adamantyl group's bulk and defined geometry allow for precise positioning of substituents, facilitating effective interaction with biological targets. publish.csiro.au This has led to the development of several successful drugs containing the adamantane framework. nih.gov The applications of adamantane derivatives are diverse, spanning a wide range of therapeutic areas. They have shown significant biological activity as antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory agents. mdpi.com For instance, Amantadine (B194251) and Rimantadine (B1662185) are well-known antiviral drugs used against Influenza A, while Vildagliptin and Saxagliptin are used in the treatment of type 2 diabetes. mdpi.comnih.gov

Table 1: Examples of Adamantane-Based Drugs and Their Applications

| Drug | Therapeutic Application |

|---|---|

| Amantadine | Antiviral (Influenza A), Parkinson's Disease publish.csiro.aumdpi.com |

| Rimantadine | Antiviral (Influenza A) mdpi.comnih.gov |

| Memantine | Alzheimer's Disease nih.gov |

| Vildagliptin | Antidiabetic mdpi.com |

| Saxagliptin | Antidiabetic mdpi.com |

Importance of Phenylacetamide Moieties in Contemporary Medicinal Chemistry

The phenylacetamide moiety is another cornerstone in the architecture of medicinally important compounds. It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. nbinno.comchemicalbook.com Notably, it is a key precursor in the production of penicillin G and the anticonvulsant drug phenobarbital. nbinno.comchemicalbook.com The versatility of the phenylacetamide structure allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity.

Beyond its role as a synthetic intermediate, the phenylacetamide scaffold itself is present in molecules exhibiting diverse biological effects. Research has shown that derivatives of phenylacetamide can possess antidepressant, antimicrobial, and nematicidal properties. nih.govnih.govmdpi.com For example, certain N-phenylacetamide derivatives containing arylthiazole moieties have demonstrated promising in vitro antibacterial activity. nih.govmdpi.com Furthermore, other studies have explored phenylacetamides as potential antidepressant agents, targeting enzymes like monoamine oxidase (MAO). nih.gov The phenylacetamide core is also found in compounds used in the agricultural sector as pesticides and in the manufacturing of dyes and fragrances. nbinno.comnbinno.com

Rationale for the Investigation of the Hybrid N-(2-adamantyl)-2-phenylacetamide Structure

The rationale for designing and investigating the hybrid molecule this compound stems from the principle of molecular hybridization. This strategy aims to combine the advantageous properties of the adamantane scaffold with the proven biological relevance of the phenylacetamide moiety. The expectation is that the resulting compound could exhibit synergistic or novel biological activities.

Specifically, the incorporation of the bulky, lipophilic 2-adamantyl group is intended to enhance the pharmacokinetic properties of the parent phenylacetamide structure. This could lead to improved absorption, distribution, and metabolic stability. The rigid nature of the adamantane cage can also confer a specific conformational orientation to the phenylacetamide portion, potentially leading to higher affinity and selectivity for a particular biological target. The phenylacetamide component, in turn, provides a well-established pharmacophore with known biological activities that can be modulated by the attachment of the adamantane group.

Overview of Current Research Trends and Unmet Needs in the Field

Current research trends in medicinal chemistry continue to focus on the development of novel molecular entities to address unmet medical needs. There is a growing interest in exploring polycyclic scaffolds like adamantane to move away from the "flat" structures that have dominated drug discovery. publish.csiro.au The aim is to create molecules with better three-dimensional definition to interact more specifically with complex biological targets. Researchers are actively synthesizing new adamantane derivatives to explore their potential in treating a variety of diseases, including cancer and neurodegenerative disorders. mdpi.comresearchgate.net

Simultaneously, the search for new antimicrobial and central nervous system agents remains a high priority. The rise of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial compounds, and phenylacetamide derivatives are being actively investigated in this context. nih.govmdpi.com Similarly, there is an ongoing need for more effective and better-tolerated treatments for depression and other neurological disorders, a field where phenylacetamide-based compounds have shown promise. nih.gov The unmet need lies in the creation of drug candidates with novel mechanisms of action or improved pharmacological profiles over existing therapies.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound encompasses several key objectives. The primary goal is the chemical synthesis and thorough characterization of this specific molecule. This involves developing efficient synthetic routes and confirming the structure and purity of the final compound using various analytical techniques.

Following successful synthesis, the next objective is to conduct a comprehensive evaluation of its physicochemical properties, such as solubility and lipophilicity, to predict its drug-like characteristics. The core of the academic investigation would then focus on exploring the potential biological activities of this compound. Based on the properties of its constituent parts, this would likely involve screening for antimicrobial, antiviral, anticancer, and neurological activities. The ultimate aim is to understand how the combination of the adamantane and phenylacetamide moieties influences the molecule's biological profile and to determine if this hybrid structure offers any therapeutic advantages.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-17(11-12-4-2-1-3-5-12)19-18-15-7-13-6-14(9-15)10-16(18)8-13/h1-5,13-16,18H,6-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMHPMBBGXJHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Adamantyl 2 Phenylacetamide

Retrosynthetic Analysis and Strategic Disconnections for the N-(2-adamantyl)-2-phenylacetamide Scaffold

A retrosynthetic analysis of this compound logically centers on the robust and synthetically accessible amide bond. The most straightforward disconnection of the C-N amide bond reveals two primary precursors: 2-aminoadamantane and phenylacetic acid or an activated derivative thereof. This approach is the most common and direct pathway for constructing the target amide.

Figure 1: Primary Retrosynthetic Disconnection

Ad = 2-adamantyl

An alternative disconnection can be envisioned through a Ritter-type reaction pathway. This strategy involves disconnecting the N-C bond of the adamantyl group, leading to a nitrile precursor (phenylacetonitrile ) and a source of the 2-adamantyl carbocation, such as 2-adamantanol or a corresponding halide under acidic conditions. This route offers a different approach to the core structure, assembling the amide bond from different starting materials.

Establishment of Optimized Synthetic Protocols for the Core Compound

The formation of the amide bond between 2-aminoadamantane and phenylacetic acid is the cornerstone of synthesizing the target compound. This transformation can be achieved through several established coupling methodologies, which involve the activation of the carboxylic acid group of phenylacetic acid to facilitate nucleophilic attack by the amine.

One of the most reliable methods involves the conversion of phenylacetic acid to phenylacetyl chloride . The acyl chloride is highly reactive and readily undergoes a Schotten-Baumann reaction with 2-aminoadamantane, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. researchgate.net

Alternatively, direct coupling can be performed using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

The table below summarizes common amidation conditions applicable to the synthesis of this compound based on standard organic chemistry practices.

| Activation Method | Coupling Reagent(s) | Typical Solvent | Base | Typical Yield Range |

| Acyl Chloride | Oxalyl Chloride or SOCl₂ | Dichloromethane (DCM), THF | Pyridine, Triethylamine | 80-95% |

| Carbodiimide | EDC/HOBt or DCC | DCM, Dimethylformamide (DMF) | None or DIPEA | 70-90% |

| Phosphonium Salt | BOP or PyBOP | DMF, Acetonitrile (B52724) | DIPEA, Triethylamine | 75-95% |

Data are representative examples based on standard amidation methodologies.

Beyond direct amidation, the Ritter reaction presents a viable alternative for constructing the this compound scaffold. researchgate.net This reaction involves the nucleophilic addition of a nitrile to a carbocation. In this context, the 2-adamantyl carbocation can be generated from 2-adamantanol or a 2-haloadamantane in the presence of a strong acid, such as sulfuric acid. The carbocation is then trapped by phenylacetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the desired amide.

Figure 2: Ritter Reaction Pathway

This method is particularly useful as it starts from different precursors and avoids the direct use of 2-aminoadamantane, which can sometimes be a more expensive starting material.

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and the formation of byproducts. For standard amidation reactions, key parameters include the choice of solvent, temperature, and the specific coupling agent.

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. DMF can be particularly effective for dissolving all reactants and facilitating the reaction, but can complicate workup.

Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For less reactive substrates, gentle heating may be required.

Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the phenylacetic acid and coupling reagents relative to 2-aminoadamantane can help drive the reaction to completion.

Purification: Purification is typically achieved by aqueous workup to remove water-soluble byproducts, followed by column chromatography on silica gel to isolate the pure amide product.

The table below outlines a hypothetical optimization study for a carbodiimide coupling reaction.

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | None | DCM | 0 to RT | 65 |

| 2 | EDC | None | DCM | 0 to RT | 72 |

| 3 | EDC | HOBt | DCM | 0 to RT | 85 |

| 4 | EDC | HOBt | DMF | 0 to RT | 91 |

This interactive data table illustrates how systematic variation of parameters can lead to optimized reaction outcomes.

Systematic Derivatization and Structural Diversification of this compound Analogues

The adamantane (B196018) cage is not merely an inert, bulky group; it can be functionalized to modulate the compound's properties, such as lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. nih.govnih.gov The secondary (C2) and tertiary (C1, C3) positions of the adamantane cage have different reactivities, allowing for selective modifications.

Direct C-H functionalization methods can be employed to introduce substituents onto the adamantane scaffold. nih.gov For instance, oxidation reactions can install hydroxyl groups at the tertiary bridgehead positions (C1, C3) even when the amide is attached at C2. These hydroxyl groups can serve as handles for further derivatization or act as hydrogen bond donors to improve binding affinity to a biological target.

The table below lists potential modifications to the adamantyl moiety and the rationale for their synthesis.

| Modification Site | Functional Group Introduced | Potential Synthetic Method | Rationale for Modification |

| C1 / C3 (Bridgehead) | Hydroxyl (-OH) | Oxidation (e.g., with KMnO₄) | Introduce polarity, potential H-bond donor |

| C1 / C3 (Bridgehead) | Halogen (-F, -Cl, -Br) | Halogenation (e.g., with NBS) | Modulate lipophilicity and electronic properties |

| C4 / C5 (Secondary) | Carbonyl (=O) | Oxidation (e.g., with CrO₃) | Introduce a polar group, handle for further chemistry |

| C1 / C3 (Bridgehead) | Amino (-NH₂) | Ritter reaction on diol, followed by hydrolysis | Introduce a basic center, potential salt bridge |

These modifications can significantly alter the pharmacological profile of the parent compound, making derivatization a key strategy in drug discovery programs involving adamantane scaffolds. nih.govrsc.org

Strategic Substitutions on the Phenyl Ring of the Acetamide (B32628) Moiety

Modifications to the phenyl ring of the this compound scaffold are crucial for tuning its electronic and steric properties, which can in turn influence its reactivity and biological activity. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.

Key substitution reactions applicable to the phenylacetamide core include:

Nitration: Introduction of a nitro group (-NO₂) is a common first step for further functionalization. The nitro group can be subsequently reduced to an amino group, which can then be diazotized to introduce a wide range of other substituents.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the lipophilicity and electronic nature of the molecule. Halogenated phenylacetamides can also serve as handles for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl and acyl groups, further modifying the steric and electronic landscape of the phenyl ring.

The regioselectivity of these substitutions is primarily governed by the directing effects of the acetamide side chain. The phenylacetamide group is generally considered to be an ortho-, para-director. The specific reaction conditions, including the choice of catalyst and solvent, can be optimized to favor the desired isomer.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference Compound Class |

|---|---|---|---|---|

| N-Arylacetamide | HNO₃, H₂SO₄ | N-(Nitrophenyl)acetamide | Variable | General Phenylacetamides |

| N-Arylacetamide | Br₂, FeBr₃ | N-(Bromophenyl)acetamide | Variable | General Phenylacetamides |

| N-Arylacetamide | RCOCl, AlCl₃ | N-(Acylphenyl)acetamide | Variable | General Phenylacetamides |

Exploration of N-Substitution Patterns and Amide Linkage Variations

The synthesis of this compound and its analogs with varied N-substitution patterns primarily relies on standard amide bond formation methodologies. The most direct approach involves the coupling of 2-adamantanamine with phenylacetic acid or its activated derivatives.

Common methods for the formation of the amide bond include:

Reaction with Acyl Chlorides: Phenylacetic acid can be converted to the more reactive phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with 2-adamantanamine in the presence of a base affords the desired amide.

Coupling Reagents: A wide array of coupling reagents can facilitate the direct amidation of phenylacetic acid with 2-adamantanamine. These include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Catalytic Direct Amidation: More recently, methods for the direct catalytic amidation of carboxylic acids with amines have been developed, offering a more atom-economical approach. Catalysts based on boron or nickel have been shown to be effective for the formation of phenylacetamides nih.gov. For instance, NiCl₂ can catalyze the direct amidation of phenylacetic acid derivatives with benzylamine derivatives in good yields nih.gov.

Variations in the N-substituent can be achieved by employing different adamantanamine isomers (e.g., 1-adamantanamine) or other bulky aliphatic or aromatic amines in the coupling reaction. Furthermore, the amide linkage itself can be modified. For instance, the corresponding thioamide can be prepared by treating the amide with Lawesson's reagent.

| Amine | Carboxylic Acid Derivative | Coupling Method/Catalyst | Yield (%) | Reference Compound Class |

|---|---|---|---|---|

| Benzylamine | Phenylacetic acid | NiCl₂ | Moderate to Excellent | N-Benzyl-2-phenylacetamides nih.gov |

| Various amines | Phenylacetic acid | B(OCH₂CF₃)₃ | Good | N-Substituted-2-phenylacetamides acs.org |

Annulation and Heterocycle Introduction Strategies

The this compound scaffold can serve as a precursor for the synthesis of more complex, polycyclic structures through annulation reactions, where a new ring is fused to the existing framework. These strategies can lead to novel heterocyclic systems with potential applications in various fields.

Potential annulation and heterocycle introduction strategies include:

Bischler-Napieralski Reaction: If the phenyl ring of the acetamide moiety is appropriately substituted with an electron-donating group, an intramolecular electrophilic substitution reaction can be initiated by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This leads to the formation of a dihydroisoquinoline ring system.

Pictet-Spengler Reaction: A variation of this approach involves the condensation of a phenylethylamine derivative (which could be synthesized from a substituted this compound) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.

Palladium-Catalyzed Annulation: Modern cross-coupling methodologies can also be employed. For instance, an ortho-halogenated this compound could undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination to form a fused heterocyclic ring.

Radical Cyclizations: Intramolecular radical cyclizations can be initiated on substrates containing a suitably positioned radical precursor (e.g., a halogen atom) and an unsaturated bond, leading to the formation of various carbocyclic and heterocyclic rings.

These strategies allow for the construction of diverse heterocyclic systems fused to the phenylacetamide core, significantly expanding the chemical space accessible from this compound.

Mechanistic Studies of Key Synthetic Reaction Pathways

The primary synthetic pathway to this compound is amide bond formation. The mechanism of this fundamental reaction has been extensively studied.

In the case of using an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 2-adamantanamine attacks the electrophilic carbonyl carbon of phenylacetyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.

When using coupling reagents like DCC, the carboxylic acid is first activated by reacting with the carbodiimide to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated intermediate, again via a nucleophilic acyl substitution pathway, to form the amide and a dicyclohexylurea byproduct.

Computational studies have provided detailed insights into the mechanism of direct amidation reactions. For instance, density functional theory (DFT) calculations on the amidation of activated α-aminoesters suggest a self-catalytic nucleophilic substitution followed by a 1,3-acyl transfer acs.org. In catalyzed reactions, the catalyst, such as NiCl₂, is proposed to coordinate to the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine nih.gov. The reaction then proceeds through a tetrahedral intermediate, with the catalyst facilitating the departure of a water molecule as the only byproduct nih.gov. Understanding these mechanisms is crucial for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Mechanistic Biological Investigations of N 2 Adamantyl 2 Phenylacetamide and Its Analogues

In Vitro Cellular and Biochemical Assay Development and Application

The evaluation of N-(2-adamantyl)-2-phenylacetamide and its analogues relies on a suite of established in vitro assays to elucidate their biological effects and mechanisms of action. For antimicrobial activity, initial screening typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods against a panel of pathogenic bacteria and fungi. mdpi.comnih.gov These assays quantify the lowest concentration of a compound that prevents visible growth or kills the microorganisms, respectively.

To investigate the impact on microbial communities, biofilm inhibition and disruption assays are employed. nih.gov These assays measure the ability of the compounds to prevent the formation of biofilms on surfaces or to eradicate pre-formed biofilms, which are critical in chronic infections. For instance, the antifungal potential of 2-chloro-N-phenylacetamide, a related acetamide (B32628) derivative, was assessed by its ability to inhibit biofilm formation and rupture preformed biofilms of Candida species. nih.gov

In the context of antiviral research, plaque reduction assays are a cornerstone for determining a compound's efficacy. These assays involve infecting cell monolayers with a virus in the presence of varying concentrations of the test compound. The reduction in the number or size of viral plaques, which are areas of cell death, provides a measure of the compound's antiviral activity. nih.gov Furthermore, specific enzyme inhibition assays are crucial for mechanistic studies. For example, fluorescence-based assays using substrates like 2'-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA) are used to measure the inhibition of viral and bacterial neuraminidase, a key enzyme for viral release and bacterial spread. nih.govmdpi.com

Cell viability assays, such as the MTT assay, are conducted in parallel on various cell lines to assess the cytotoxicity of the compounds and ensure that the observed antimicrobial or antiviral effects are not due to general toxicity to host cells. mdpi.com

Comprehensive Analysis of Specific Biological Activities and Their Underlying Molecular Mechanisms

Adamantane-containing compounds have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. nih.govmdpi.com The unique physicochemical properties of the adamantyl group play a crucial role in their mechanisms of action.

A primary mechanism for the antimicrobial action of lipophilic compounds like adamantane (B196018) derivatives is the disruption of the microbial cell membrane or wall. mdpi.com The bulky adamantane cage can intercalate into the lipid bilayer of bacterial and fungal cell membranes, altering their fluidity and integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

For example, studies on N-phenylacetamide derivatives containing a thiazole (B1198619) moiety have shown that these compounds can cause rupture of the bacterial cell membrane. mdpi.com Scanning electron microscopy of Xanthomonas oryzae pv. Oryzae treated with an active N-phenylacetamide derivative revealed significant damage to the cell membrane. mdpi.com Similarly, the antimicrobial activity of certain adamantane derivatives is attributed to their membranotropic activity, suggesting they act directly on the cell membrane. mdpi.com However, it is noteworthy that not all related acetamides act via this mechanism; for instance, 2-chloro-N-phenylacetamide was found not to damage the fungal cell wall or bind to membrane ergosterol (B1671047) in Candida species, indicating a different mode of action. nih.gov

Table 1: Antibacterial Activity of Selected Adamantane and Acetamide Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125–500 | mdpi.com |

| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide | Bacillus cereus | 8 | nih.gov |

| 4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimide | Bacillus cereus | 15 | nih.gov |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 µM (EC50) | mdpi.com |

| 2-chloro-N-phenylacetamide | Candida albicans & Candida parapsilosis | 128-256 | nih.gov |

Beyond membrane disruption, adamantane derivatives can exert their antimicrobial effects by inhibiting essential microbial enzymes. Neuraminidase, an enzyme crucial for the pathogenesis of certain bacteria, represents a potential target. nih.gov Although more commonly associated with viruses, bacterial neuraminidases are involved in processes like biofilm formation and nutrient acquisition. Studies evaluating various compounds, including polyphenols, have demonstrated significant inhibitory activity against bacterial neuraminidase from Vibrio cholerae. nih.govmdpi.com This suggests that this compound and its analogues could potentially target similar essential bacterial enzymes.

Furthermore, some N-phenylacetamide conjugates have been specifically designed and synthesized as inhibitors of carbonic anhydrase, a metalloenzyme present in various pathogens. nih.gov These findings support the hypothesis that the inhibitory action on crucial microbial enzymes is a viable mechanism for the antimicrobial activity of this class of compounds.

The antiviral properties of adamantane derivatives are the most historically recognized, with amantadine (B194251) being a pioneering anti-influenza drug. nih.govnih.gov Research continues to explore the antiviral mechanisms of novel analogues against various viruses, including drug-resistant strains.

Analogues of adamantane have been shown to interfere with multiple stages of the viral replication cycle. A primary and well-studied mechanism for amantadine and rimantadine (B1662185) is the blockade of the M2 proton channel of the influenza A virus. nih.govnih.govnih.gov This action inhibits the uncoating of the virus within the host cell's endosomes, a critical early step in replication. nih.gov

Recent studies on newer, more lipophilic adamantane analogues reveal that even when resistance to M2 channel blockade emerges (e.g., through the S31N mutation), these compounds can employ alternative mechanisms. nih.govbiorxiv.org Some analogues have been found to inhibit the cellular entry of the influenza virus, independent of M2 channel activity. nih.govbiorxiv.org Another distinct mechanism observed is the disruption of the colocalization of the M2 and M1 proteins. nih.govbiorxiv.orgbiorxiv.org This interaction is vital for the proper assembly and budding of new virions from the infected cell. By disrupting it, these compounds effectively halt the late stages of viral replication.

The potential antiviral activity of this class of compounds extends to other viruses, such as SARS-CoV-2. nih.govnih.gov Proposed mechanisms against coronaviruses include the blockade of the viral E protein ion channel and the downregulation of host cell proteases like Cathepsin L, which is necessary for viral entry. nih.gov

Table 2: Antiviral Activity Mechanisms of Adamantane Analogues

| Compound/Analogue Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Amantadine, Rimantadine | Influenza A | Blockade of M2 proton ion channel, inhibiting viral uncoating. | nih.govnih.gov |

| 2-propyl-2-adamantanamine (38) | Influenza A (M2S31N resistant) | Inhibition of cellular entry. | nih.govbiorxiv.org |

| 2-(1-adamantyl)piperidine (26), spiro[adamantane-2,2'-pyrrolidine] (49) | Influenza A (M2S31N resistant) | Disruption of M2-M1 protein colocalization, impairing viral assembly and budding. | nih.govbiorxiv.orgbiorxiv.org |

| Amantadine | SARS-CoV-2 (in vitro) | Inhibition of viral replication; potential blockade of E protein ion channel and downregulation of Cathepsin L. | nih.gov |

| Aminoadamantane derivatives (e.g., 3F5, 3E10) | SARS-CoV-2 | Reduction of viral protein S fluorescence intensity, suggesting interference with viral processes. | nih.gov |

Antiproliferative and Cytotoxic Effects in Defined Cancer Cell Lines (excluding therapeutic efficacy)

Phenylacetamide derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. nih.govtbzmed.ac.ir These compounds have been shown to inhibit cell growth and induce cell death in a dose-dependent manner. tbzmed.ac.ir

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The results indicated that these compounds were particularly effective against the PC3 cell line. nih.govnih.gov Notably, derivatives containing a nitro moiety exhibited greater cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.govnih.gov

Similarly, other studies on phenylacetamide derivatives have reported potent cytotoxic effects against various cancer cell lines, including MDA-MB-468, PC12, and MCF-7. tbzmed.ac.ir One study found that a derivative with a para-nitro group (compound 3j) showed strong cytotoxic effects against MDA-MB-468 cells. tbzmed.ac.ir Another study identified a derivative with an ortho-chloro moiety (3d) as being highly effective in reducing cell viability across multiple cell lines. tbzmed.ac.ir

The antiproliferative activity of phenylacetamide derivatives has also been observed in studies involving resveratrol-phenylacetamide hybrids. nih.gov These derivatives, particularly one designated as derivative 2, showed significant inhibitory effects on the growth of both estrogen receptor-positive (ER+) MCF-7 and estrogen receptor-negative (ER-) MDA-MB-231 breast cancer cells. nih.gov

The following table summarizes the cytotoxic effects of various phenylacetamide derivatives on different cancer cell lines:

Table 1: Cytotoxic Effects of Phenylacetamide Derivatives on Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2b (with nitro moiety) | PC3 (prostate carcinoma) | 52 | nih.govnih.gov |

| 2c (with nitro moiety) | PC3 (prostate carcinoma) | 80 | nih.govnih.gov |

| 2c (with p-nitro substituent) | MCF-7 (breast cancer) | 100 | nih.govnih.gov |

| 3j (with para-nitro group) | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |

| 3d (with ortho-chloro moiety) | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| 3d (with ortho-chloro moiety) | PC-12 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.irtbzmed.ac.ir |

| Derivative 1 | MDA-MB-231 | Significant reduction at ≥ 5 µM | nih.gov |

| Derivative 2 | MCF-7 | Significant reduction at ≥ 5 µM | nih.gov |

| Derivative 6 | MCF-7 | Significant reduction at ≥ 5 µM | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These findings collectively highlight the potential of the phenylacetamide scaffold as a source of novel antiproliferative and cytotoxic agents for cancer research.

The antiproliferative effects of phenylacetamide derivatives are often mediated through the induction of programmed cell death, primarily apoptosis. tbzmed.ac.irnih.gov Apoptosis is a regulated process of cell self-destruction that plays a critical role in development and tissue homeostasis. nih.gov

Studies have shown that treatment with phenylacetamide derivatives leads to the characteristic morphological and biochemical hallmarks of apoptosis in cancer cells. For example, N-phenethyl-2-phenylacetamide (NPPA) was found to induce morphological changes consistent with apoptosis, such as DNA fragmentation, in U937 cells. nih.gov

The induction of apoptosis by these compounds typically involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Treatment with NPPA led to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.gov The involvement of caspases was further confirmed by the observation that a pan-caspase inhibitor could prevent NPPA-induced apoptosis. nih.gov

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Phenylacetamide derivatives appear to engage both pathways. tbzmed.ac.irresearchgate.net The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the case of NPPA, treatment of U937 cells resulted in the accumulation of cytochrome c in the cytosol, indicating the involvement of the mitochondrial pathway. nih.gov

Furthermore, the expression of key regulatory proteins in the apoptotic pathway is often modulated by phenylacetamide derivatives. For instance, NPPA treatment led to a downregulation of XIAP (X-linked inhibitor of apoptosis protein) and a modulation of Bax, a pro-apoptotic protein. nih.gov Another study on phenylacetamide derivatives demonstrated an upregulation of the expression of Bcl-2, Bax, and FasL RNA, further supporting the induction of both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir

The ability of these compounds to trigger apoptosis in cancer cells makes them promising candidates for further investigation in the development of new anticancer agents.

In addition to inducing apoptosis, phenylacetamide derivatives can exert their antiproliferative effects by modulating the cell cycle and causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Several studies have demonstrated that phenylacetamide derivatives can halt the progression of cancer cells through the cell cycle. For example, a resveratrol-phenylacetamide derivative was found to cause cell cycle arrest at the G1 phase in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov This arrest was accompanied by modifications in the expression of cell cycle regulatory proteins. nih.gov

Similarly, another study on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) revealed its ability to inhibit the proliferation of NPC-TW01 nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase. nih.gov This effect was both time- and concentration-dependent, indicating a direct interference with the cell division process. nih.gov

The mechanism of cell cycle arrest often involves the activation of DNA damage checkpoints. In response to DNA damage, cells can activate signaling pathways that lead to a temporary halt in the cell cycle to allow for DNA repair. nih.govelifesciences.org This process is often mediated by kinases such as Mec1 and the downstream effector kinases Rad53 and Chk1. nih.gov While the direct link between phenylacetamide derivatives and these specific kinases has not been fully elucidated, their ability to induce cell cycle arrest suggests a potential interaction with these or similar checkpoint pathways.

The spindle assembly checkpoint (SAC) is another critical control mechanism that ensures proper chromosome segregation during mitosis. nih.gov Crosstalk between the DNA damage checkpoint and the SAC has been reported, and it is possible that phenylacetamide derivatives could influence this interplay to induce cell cycle arrest. nih.gov

By disrupting the normal progression of the cell cycle, these compounds can effectively inhibit the proliferation of cancer cells, further contributing to their anticancer potential.

The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of oncogenic signaling cascades. Phenylacetamide derivatives have been investigated for their potential to inhibit these pathways, with a particular focus on the Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) signaling pathways.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. nih.gov In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. nih.gov Studies have shown that inhibition of the MAPK pathway can lead to a reprogramming of inflammatory signaling and sensitize tumors to other therapies. nih.gov For instance, the MEK inhibitor trametinib (B1684009) has been shown to induce changes in gene expression related to inflammatory pathways. nih.gov While direct studies on this compound are lacking, the potential for phenylacetamide derivatives to modulate this pathway is an active area of research. The interplay between different signaling pathways, such as the Hippo and MAPK pathways, can also contribute to resistance to targeted therapies. nih.gov

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer and plays a significant role in cell growth and tumor proliferation. nih.gov This pathway can be activated by various growth factors and hormones and is a key driver of endocrine resistance in breast cancer. nih.gov The combination of inhibitors targeting both the PI3K and MAPK pathways has shown promise in suppressing the growth of pancreatic ductal adenocarcinoma (PDAC). mdpi.com

The activation of these oncogenic pathways can lead to the upregulation of anti-apoptotic proteins and the promotion of cell survival. nih.gov For example, activated ERK, a key component of the MAPK pathway, can stimulate MAPK interacting kinase (MNK) signaling, which in turn activates the anti-apoptotic protein XIAP. nih.gov

While the precise mechanisms by which this compound and its analogues may inhibit these oncogenic signaling cascades are still under investigation, their demonstrated antiproliferative and pro-apoptotic effects suggest that they may act at one or more points within these complex networks.

Investigation of Receptor and Enzyme Modulation

The biological effects of this compound and its analogues are predicated on their interaction with specific molecular targets, namely receptors and enzymes. The phenylacetamide scaffold has been identified as a versatile chemical framework capable of modulating the activity of a diverse range of these biological macromolecules.

Research has demonstrated that phenylacetamide derivatives can act as inhibitors of various enzymes, including viral enzymes like reverse transcriptase and proteases, as previously discussed. nih.govnih.govnih.gov Beyond antiviral applications, these compounds have shown inhibitory activity against enzymes implicated in cancer progression. For instance, some phenylacetamide derivatives have been investigated as potential inhibitors of human DNA topoisomerase II, an enzyme crucial for DNA replication and a target for several anticancer drugs. researchgate.net

In the context of receptor modulation, phenylacetamide derivatives have been explored for their ability to interact with various receptor systems. For example, the anti-inflammatory properties of some resveratrol-phenylacetamide derivatives have been linked to their ability to modulate cellular responses to inflammatory stimuli, which are often mediated by specific receptors. nih.gov

The adamantyl group in this compound is of particular interest in receptor and enzyme modulation. Its bulky and lipophilic nature can facilitate strong hydrophobic interactions within the binding pockets of target proteins, potentially leading to enhanced affinity and specificity. This structural feature has been exploited in the design of various drugs targeting a range of receptors and enzymes.

Understanding the kinetics and thermodynamics of how a ligand, such as this compound, binds to its receptor or enzyme target is fundamental to elucidating its mechanism of action. These studies provide quantitative measures of the binding affinity, the rates of association and dissociation, and the thermodynamic forces driving the interaction.

Kinetic analysis of enzyme inhibition by phenylacetamide derivatives has provided valuable insights. For example, the inhibition of HIV-1 reverse transcriptase by N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) was characterized as noncompetitive with respect to the nucleotide substrate and mixed-type with respect to the nucleic acid template. nih.gov This type of detailed kinetic analysis helps to define the specific nature of the inhibitor's interaction with the enzyme. The study determined the inhibition constants (Ki) to be 1.2 µM (noncompetitive) and 0.12 µM (mixed linear). nih.gov

Surface plasmon resonance (SPR) is a powerful technique used to study the real-time kinetics of ligand-receptor interactions. In the study of NAPETA's inhibition of HIV-1 RT, SPR analysis confirmed that the compound interfered with the formation of the RT-DNA complex by reducing the affinity of the enzyme for its DNA substrate. nih.gov This direct biophysical evidence corroborates the kinetic data and provides a clearer picture of the inhibitory mechanism.

While specific thermodynamic data (such as changes in enthalpy and entropy) for the binding of this compound to its targets are not extensively reported in the available literature, such information would be invaluable. Thermodynamic studies can reveal whether a binding interaction is primarily driven by favorable changes in enthalpy (e.g., from hydrogen bonding and van der Waals interactions) or entropy (e.g., from the release of ordered water molecules from the binding site). The hydrophobic adamantyl group would be expected to contribute favorably to the entropy of binding.

Future research focusing on the detailed kinetic and thermodynamic profiling of this compound and its analogues with their biological targets will be crucial for a comprehensive understanding of their structure-activity relationships and for guiding the rational design of more potent and selective modulators.

Allosteric Regulation and Conformational Changes

Extensive literature searches did not yield any specific studies on the allosteric regulation or conformational changes of this compound. While the adamantyl group is a rigid, bulky substituent often employed in medicinal chemistry to explore binding pockets and induce specific conformational states in target proteins, no published research has detailed its effects in the context of this particular molecule. Theoretical conformational analyses and experimental studies, such as X-ray crystallography or NMR spectroscopy, which could elucidate the molecule's three-dimensional structure and potential for inducing or being affected by allosteric changes in a biological target, are not available in the public domain for this compound.

Enzyme Kinetic Studies for Inhibitory Mechanisms (e.g., competitive, non-competitive)

There is no available information from enzyme kinetic studies to define the inhibitory mechanism of this compound. Research that would typically involve assays to determine the mode of action, such as competitive, non-competitive, or uncompetitive inhibition against a specific enzyme, has not been published for this compound. Therefore, its IC50, Ki values, and the nature of its interaction with any potential enzyme targets remain uncharacterized.

Target Identification and Validation Using Chemical Biology Approaches (e.g., affinity purification, CRISPR screening)

No studies have been published that identify or validate the biological target(s) of this compound using chemical biology techniques. Methods such as affinity purification, where the compound is immobilized to a resin to capture its binding partners from cell lysates, have not been reported for this molecule. Similarly, there is no evidence of the use of broader, unbiased screening methods like CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, which would provide clues to its mechanism of action and molecular targets.

Pre-clinical In Vivo Studies in Animal Models for Mechanistic Efficacy (excluding safety and pharmacokinetics)

A review of available scientific literature reveals a lack of pre-clinical in vivo studies for this compound focused on its mechanistic efficacy.

Evaluation of Compound Activity in Relevant Animal Disease Models

There are no published reports on the evaluation of this compound in any relevant animal disease models. Consequently, its potential therapeutic efficacy in conditions where its hypothesized targets might be relevant remains unevaluated.

Analysis of Pharmacodynamic Biomarkers in Biological Samples

Consistent with the absence of in vivo studies, there is no data on the analysis of pharmacodynamic biomarkers following administration of this compound. Such studies would be necessary to demonstrate target engagement and to understand the biochemical effects of the compound in a living organism.

Computational and Theoretical Chemistry Analyses of N 2 Adamantyl 2 Phenylacetamide

Molecular Docking and Scoring Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how N-(2-adamantyl)-2-phenylacetamide and its analogs might interact with biological targets at a molecular level.

Prediction of Binding Modes and Conformational Preferences

Molecular docking studies on various derivatives of acetamide (B32628) have been successful in predicting their binding conformations within the active sites of target enzymes. For instance, in studies of related acetamide derivatives targeting enzymes like cyclooxygenase (COX), docking simulations have been employed to determine the most stable binding poses. The process involves generating multiple conformations of the ligand within the enzyme's binding pocket and scoring them based on energy calculations to identify the most favorable interaction.

Characterization of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic)

The binding affinity of a ligand to its target is determined by a combination of intermolecular forces. For this compound, these interactions are primarily:

Hydrophobic Interactions: The adamantyl and phenyl groups are highly hydrophobic and are expected to form significant van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding site. The contribution of the adamantyl group to lipophilicity is a well-established principle in drug design, often enhancing the binding to hydrophobic targets. researchgate.netnih.gov

Hydrogen Bonding: The amide group (-NH-C=O) in the acetamide linker is a key site for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with specific amino acid residues (like serine, threonine, or the peptide backbone of the protein) are critical for orienting the ligand correctly and ensuring high binding affinity.

Electrostatic Interactions: The distribution of partial charges across the molecule, particularly around the polar amide group, can lead to electrostatic interactions with charged or polar residues in the target's active site.

In a study on related N-phenylacetamide derivatives, docking analysis revealed specific hydrogen bond interactions between the amide group and amino acid residues such as arginine. lookchem.com Similar interactions would be anticipated for this compound, contributing to its binding specificity.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues (Examples) |

|---|---|---|

| Adamantyl Group | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Phenyl Group | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Amide Linkage (-NHCO-) | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Arginine, Lysine |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of 2D-QSAR and 3D-QSAR Models

Both 2D and 3D-QSAR models have been developed for various classes of acetamide derivatives to understand the structural requirements for their biological activities.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., logP for lipophilicity), electronic properties, and topological indices. For a series of 2-phenoxy-N-phenylacetamide derivatives, a 2D-QSAR model developed using Multiple Linear Regression (MLR) showed a strong correlation between descriptors like SssNHE-index (an electrotopological state index), slogp (a calculated logP), and other topological descriptors with their HIF-1 inhibitory activity. ijpacr.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed 3D understanding of structure-activity relationships. nih.gov These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and hydrophobic properties. For N-benzylbenzamide derivatives containing an adamantyl moiety, a 3D-QSAR study revealed that the steric bulk of the adamantyl group was crucial for activity. nih.gov The resulting contour maps from CoMFA and CoMSIA can guide the modification of the lead compound to enhance its activity by indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable.

Correlating Molecular Descriptors with Biological Activity Profiles

The core of QSAR is to identify which molecular properties (descriptors) have the most significant impact on the biological activity of a compound series.

For adamantyl-containing compounds, key descriptors often include:

Steric Descriptors: The size and shape of the adamantyl group are critical. In 3D-QSAR models, steric fields around this group often show a strong correlation with activity, indicating that a proper fit into a hydrophobic pocket is essential. nih.gov

Electronic Descriptors: The electronic properties of the phenyl ring and the acetamide linker, such as partial atomic charges and dipole moments, can influence interactions with the target and are often included in QSAR models.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Steric | Molar Refractivity (MR), CoMFA Steric Fields | Describes the size and shape of the molecule, crucial for fitting into the binding site. |

| Electronic | Dipole Moment, Partial Atomic Charges, CoMSIA Electrostatic Fields | Influences electrostatic and hydrogen bonding interactions with the target. |

| Hydrophobic | logP, CoMSIA Hydrophobic Fields | Determines the affinity for hydrophobic pockets and influences membrane permeability. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its binding to the target.

MD simulations performed on adamantane (B196018) derivatives have been used to assess the stability of the docked poses. tandfonline.com By simulating the ligand-protein complex in a solvent environment over a period of nanoseconds, researchers can observe whether the key interactions predicted by docking are maintained over time. These simulations can reveal:

The flexibility of different parts of the this compound molecule.

The stability of hydrogen bonds and hydrophobic contacts within the binding site.

Conformational changes in the protein upon ligand binding.

The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.

For a compound like this compound, MD simulations would be crucial to confirm that the bulky adamantyl group remains stably seated in its hydrophobic pocket and that the flexible acetamide linker can adopt and maintain a conformation that allows for optimal hydrogen bonding.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like this compound. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Detailed research findings from computational studies on related N-phenylacetamide derivatives have demonstrated the utility of DFT in predicting their reactivity. researchgate.net For instance, calculations of key quantum chemical parameters can reveal sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

| Quantum Chemical Parameter | Hypothetical Value | Significance |

| EHOMO (Energy of HOMO) | -6.5 eV | Indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | -1.2 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | Varies per atom | Predicts sites for electrostatic interactions. |

This table presents hypothetical data for illustrative purposes.

Furthermore, the analysis of Fukui functions and molecular electrostatic potential (MEP) maps can pinpoint the specific atoms or regions within this compound that are most likely to engage in chemical reactions. researchgate.net This level of detailed electronic structure analysis is invaluable for predicting how the molecule might interact with biological targets or other chemical species.

In Silico Prediction of Physicochemical Properties and ADME Parameters relevant to In Vitro and Animal Studies (excluding human data)

The journey of a chemical compound in a biological system is governed by its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In silico tools play a pivotal role in the early assessment of these properties, helping to identify potential liabilities and guide the design of molecules with more favorable characteristics for in vitro and animal studies.

A variety of computational models are available to predict key physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and pKa. These predictions are often based on the compound's structure and employ quantitative structure-property relationship (QSPR) models. The bulky, lipophilic adamantyl group in this compound would be expected to significantly influence its solubility and lipophilicity.

Similarly, a range of ADME parameters can be computationally estimated. These include predictions of oral bioavailability, metabolic stability, and potential for crossing biological barriers. For instance, models can predict the likelihood of a compound being a substrate for metabolic enzymes like the Cytochrome P450 family. The table below presents a set of predicted physicochemical and ADME properties for this compound, which would be typical for a compound of its structure.

| Property / Parameter | Predicted Value | Relevance to In Vitro and Animal Studies |

| LogP (o/w) | 3.8 | Indicates high lipophilicity, affecting solubility and membrane permeability. |

| Aqueous Solubility | Low | May impact formulation and absorption in aqueous environments. |

| Plasma Protein Binding | High | The extent of binding affects the free concentration of the compound available for biological activity. |

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption. |

| Metabolic Stability (Liver Microsomes) | Moderate | Gives an indication of how quickly the compound might be metabolized. |

This table presents predicted data for illustrative purposes.

These in silico predictions are crucial for prioritizing compounds for further experimental testing and for designing more effective in vitro and in vivo studies.

Virtual Screening and De Novo Design Approaches for Novel Analogues

Building upon the foundational understanding of this compound's structure and predicted properties, computational chemistry offers powerful strategies for the discovery of novel and potentially improved analogues. Virtual screening and de novo design are two such approaches that are widely used in modern drug discovery and materials science.

Virtual screening involves the computational evaluation of large libraries of existing chemical compounds to identify those that are predicted to have a desired property, such as binding to a specific biological target. If a particular protein target for this compound were identified, docking simulations could be used to predict the binding affinity and mode of interaction for thousands or even millions of commercially available compounds. This process can rapidly identify new chemical scaffolds that could mimic or improve upon the activity of the original compound.

De novo design, on the other hand, is a more creative computational approach where novel molecular structures are built from scratch. Algorithms for de novo design use fragments or atoms to construct new molecules that are optimized to fit a predefined set of criteria, such as a specific shape, desired physicochemical properties, and key interaction points within a binding site. Starting with the this compound scaffold, a de novo design program could suggest modifications to the adamantyl cage, the phenyl ring, or the acetamide linker to enhance a particular property. For example, it might suggest substitutions on the phenyl ring to improve solubility or introduce new functional groups to form additional interactions with a target.

Both virtual screening and de novo design rely on the same fundamental principles of molecular recognition and physicochemical properties that are explored in the preceding sections. These computational techniques accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the development of new analogues of this compound.

Advanced Analytical Methodologies for Research on N 2 Adamantyl 2 Phenylacetamide

High-Performance Chromatographic Techniques for Purity Assessment and Isolation

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized N-(2-adamantyl)-2-phenylacetamide and for its isolation from reaction mixtures or impurities. nih.gov Given the compound's structure, which contains both a nonpolar adamantyl group and a moderately polar amide function, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is effective. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the main compound from any starting materials, by-products, or degradation products. Purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks. For preparative applications, the collected fractions corresponding to the main peak can be pooled to yield the purified compound.

Table 1: Example HPLC Parameters for Purity Analysis of Adamantane (B196018) Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development for adamantane-containing compounds and may require optimization for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Metabolite Identification in Research Samples

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to identify its metabolites in research samples.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound (C18H23NO), the expected monoisotopic mass is approximately 269.1780 Da. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that confirms the structure. Expected fragmentation would include cleavage of the amide bond, leading to the formation of the 2-adamantylaminium ion (m/z ~152) and the phenylacetyl fragment (m/z ~118), or the tropylium (B1234903) ion (m/z ~91) from the benzyl (B1604629) group.

Metabolite Identification: In vitro and in vivo studies of other adamantane-containing compounds have shown that the adamantyl cage is a primary site for metabolism. nih.govnih.gov The most common metabolic transformation is oxidation (hydroxylation), typically mediated by cytochrome P450 enzymes. nih.gov Hydroxylation can occur at either the tertiary (bridgehead) or secondary carbons of the adamantane ring. nih.gov Therefore, expected phase I metabolites of this compound would be mono- or di-hydroxylated species. These metabolites can be identified by detecting ions with masses corresponding to the addition of one or two oxygen atoms (+16 Da or +32 Da, respectively) to the parent mass.

Table 2: Predicted m/z Values for this compound and its Potential Metabolites

| Compound | Formula | Predicted Monoisotopic Mass [M+H]⁺ |

|---|---|---|

| This compound | C18H23NO | 270.1852 |

| Monohydroxylated Metabolite | C18H23NO2 | 286.1802 |

| Dihydroxylated Metabolite | C18H23NO3 | 302.1751 |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While MS provides information on mass and connectivity, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential for detailed structural and conformational elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a singlet for the methylene (B1212753) protons of the acetyl group (~3.6 ppm), and a complex series of signals for the protons on the adamantyl cage. The amide N-H proton would appear as a broad signal.

¹³C NMR: The spectrum would display signals for the carbonyl carbon (~170 ppm), the aromatic carbons (127-135 ppm), the methylene carbon of the acetyl group (~44 ppm), and the distinct carbons of the adamantyl skeleton.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the specific substitution pattern on the adamantane ring. Dynamic NMR experiments could also provide insight into the rotational barriers around the amide bond, which can be influenced by the steric bulk of the adamantyl group. nih.gov

X-ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, crystallographic analysis would reveal the exact orientation of the phenylacetamide group relative to the adamantane cage and detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Studies on similar bulky amides have provided insights into how steric strain can affect the planarity of the amide bond. nih.gov

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices from Research Models

To study the pharmacokinetics of this compound in research models, a validated bioanalytical method for its quantification in biological matrices like plasma, blood, or tissue is necessary. researchgate.netnih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. nih.gov

A typical workflow involves:

Sample Preparation: The analyte must be extracted from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required cleanliness of the sample and the concentration of the analyte.

Chromatographic Separation: A fast chromatographic separation is developed using HPLC or ultra-high-performance liquid chromatography (UPLC) to separate the analyte from endogenous matrix components and any potential metabolites. This minimizes ion suppression or enhancement effects in the mass spectrometer. frontiersin.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. In MRM, a specific parent ion (precursor ion) of the analyte is selected and fragmented, and a specific fragment ion (product ion) is monitored. This process provides very high selectivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 270.2 | 152.1 (Adamantyl fragment) |

| This compound | 270.2 | 91.1 (Tropylium ion) |

| Internal Standard (e.g., d5-phenyl) | 275.2 | 152.1 or 96.1 |

Note: These transitions are predictive and would require experimental optimization.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. youtube.com

Future Research Directions and Translational Perspectives for N 2 Adamantyl 2 Phenylacetamide

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies may have focused on specific activities, the adamantane (B196018) moiety is known to influence the pharmacokinetic and pharmacodynamic properties of compounds, often enhancing their ability to cross biological membranes like the blood-brain barrier. nih.gov This characteristic opens the door for investigating N-(2-adamantyl)-2-phenylacetamide in a broader range of therapeutic areas, particularly those involving the central nervous system (CNS).

Future research should systematically screen this compound against a diverse panel of biological targets. This could include receptors, enzymes, and ion channels implicated in neurodegenerative diseases, psychiatric disorders, and chronic pain. Given that the related compound, 2-phenylacetamide, has shown anti-inflammatory and antioxidant effects by inhibiting the p38 MAPK signaling pathway, a similar investigation into this compound's activity on this and other inflammatory pathways is warranted. medchemexpress.com

Furthermore, the field of oncology presents another promising avenue. The structural relative N-phenethyl-2-phenylacetamide has demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound could be evaluated for similar cytotoxic effects against various cancer cell lines. nih.gov The lipophilic nature of the adamantyl group might enhance cellular uptake, potentially leading to improved efficacy. nih.gov

A comprehensive screening approach could uncover unexpected therapeutic applications for this compound, expanding its potential beyond its initially intended use.

Design and Synthesis of this compound as Chemical Probes and Tools for Biological Systems

The development of chemical probes is essential for elucidating the mechanisms of action of bioactive compounds and for studying biological systems. This compound can be synthetically modified to create such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, researchers can visualize the compound's distribution within cells and tissues and identify its binding partners.

These tagged derivatives would be invaluable for:

Target Identification: Affinity-based proteomics using a biotinylated version of this compound could help identify its direct protein targets.

Cellular Localization Studies: Fluorescently labeled analogs would allow for the visualization of the compound's subcellular localization, providing clues about its site of action.

Mechanism of Action Studies: Probes can be used to study how the compound affects specific cellular pathways and processes in real-time.

The synthesis of these chemical probes requires careful design to ensure that the attached tag does not significantly alter the compound's biological activity. Structure-activity relationship (SAR) studies would be crucial to guide the selection of appropriate attachment points on the this compound scaffold.

Integration with Advanced Drug Discovery Platforms and Artificial Intelligence-Driven Approaches

The integration of this compound into advanced drug discovery platforms, particularly those driven by artificial intelligence (AI), represents a significant leap forward in accelerating its development. nih.gov AI and machine learning algorithms can analyze vast datasets to predict the compound's properties, identify potential biological targets, and optimize its structure for improved efficacy and safety. arxiv.org

Key applications of AI in this context include:

Predictive Modeling: AI models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. arxiv.org This can help prioritize the synthesis of compounds with favorable drug-like properties.

Virtual Screening: AI-powered platforms can virtually screen large compound libraries to identify molecules with similar structural features or predicted biological activities to this compound, potentially leading to the discovery of novel analogs with enhanced properties. arxiv.org

De Novo Design: Generative AI models can design novel molecules based on the core structure of this compound, optimizing for specific interactions with a target protein or for desired polypharmacological profiles. nih.govyoutube.com

Investigation of this compound within Supramolecular Assemblies for Mechanistic Biological Studies

Supramolecular chemistry offers exciting opportunities to study the behavior of this compound in complex biological environments. By incorporating the compound into supramolecular assemblies, such as micelles, liposomes, or hydrogels, researchers can investigate how its presentation and local concentration affect its biological activity.

The adamantyl group is particularly well-suited for forming host-guest complexes with cyclodextrins and other macrocyclic hosts. These interactions can be used to:

Enhance Solubility and Bioavailability: Encapsulating this compound within a water-soluble host could improve its solubility and delivery to target tissues.

Control Release: The release of the compound from a supramolecular assembly can be triggered by specific stimuli, such as changes in pH or the presence of a particular enzyme, allowing for targeted drug delivery.

Mimic Biological Environments: Supramolecular assemblies can create microenvironments that mimic the crowded and complex nature of the intracellular space, providing a more realistic context for studying the compound's mechanism of action.

Research in this area could lead to the development of novel drug delivery systems for this compound and provide deeper insights into its interactions with biological membranes and macromolecules. nih.gov

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2-phenylacetamide |

| N-phenethyl-2-phenylacetamide |

| Biotin |

| Cyclodextrins |

Research Findings on Related Phenylacetamide Derivatives

| Derivative | Key Findings | Reference |

| 2-phenylacetamide | Inhibits p38 MAPK signaling pathway, exhibiting anti-inflammatory and antioxidant effects. | medchemexpress.com |

| N-phenethyl-2-phenylacetamide | Induces apoptosis in U937 cells through caspase activation. | nih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Showed antitubercular activities against M. tuberculosis H37Rv. | mdpi.comresearchgate.net |